N-(1H-imidazol-2-ylmethyl)-2-methylaniline
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Overview
Description
Synthesis Analysis
The synthesis of imidazole derivatives has been a topic of interest in recent years . Methods suitable for the synthesis of 1-hydroxyimidazoles, imidazole 3-oxides, and their benzoannulated analogs have been reviewed . The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles .Molecular Structure Analysis
The molecular structure of imidazole derivatives has been studied using quantum chemical calculations . The empirical formula of a similar compound, “(1-Methyl-1H-imidazol-2-yl)methanamine”, is C5H9N3 .Chemical Reactions Analysis
Imidazole derivatives are key components to functional molecules that are used in a variety of everyday applications . They are valuable synthetic intermediates for the assembly of heterocyclic structures .Physical and Chemical Properties Analysis
The physical and chemical properties of imidazole derivatives can vary. For instance, the molecular weight of “(1-Methyl-1H-imidazol-2-yl)methanamine” is 111.15 .Mechanism of Action
Target of Action
N-(1H-imidazol-2-ylmethyl)-2-methylaniline is a compound that contains an imidazole ring .
Mode of Action
Imidazole derivatives are known to interact with various biological targets, leading to a range of effects such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Biochemical Pathways
Imidazole derivatives are known to interact with various biochemical pathways, leading to a range of downstream effects .
Result of Action
Imidazole derivatives are known to have a broad range of effects at the molecular and cellular level .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(1H-imidazol-2-ylmethyl)-2-methylaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-9-4-2-3-5-10(9)14-8-11-12-6-7-13-11/h2-7,14H,8H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUKQRTQVLYXDER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NCC2=NC=CN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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